

Application Notes and Protocols: Gadolinium Oxalate as an Intermediate in Plutonium Recovery Processes

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Compound of Interest

Compound Name: Gadolinium oxalate

Cat. No.: B1222893

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

In nuclear fuel reprocessing and laboratory-scale plutonium handling, the recovery of plutonium from various solutions is a critical step. Oxalate precipitation is a widely employed method for the separation and purification of plutonium. This process involves the precipitation of plutonium as plutonium(IV) oxalate, which can then be calcined to form plutonium dioxide (PuO_2), a stable form suitable for storage or further processing.

This document details the application of **gadolinium oxalate** as an intermediate in plutonium recovery processes. Gadolinium, a lanthanide, can act as a carrier for plutonium, facilitating its precipitation and recovery, particularly from solutions with low plutonium concentrations. The chemical similarity between trivalent lanthanides and actinides allows for efficient co-precipitation.

Core Principles

The use of **gadolinium oxalate** in plutonium recovery is based on the principle of co-precipitation. In this process, a soluble gadolinium salt is added to the plutonium-containing solution. Subsequently, oxalic acid is introduced, leading to the precipitation of both **gadolinium oxalate** and plutonium oxalate. **Gadolinium oxalate** acts as a "carrier,"

incorporating plutonium into its crystal lattice, thereby enhancing the recovery of plutonium, especially from dilute solutions.

This method is particularly advantageous in scenarios where:

- Plutonium concentrations are too low for efficient direct precipitation.
- It is desirable to minimize the volume of the final plutonium-containing solid.
- A non-uranium-based carrier is preferred to avoid isotopic dilution of recovered uranium in other process streams.

Experimental Protocols

Protocol 1: Co-precipitation of Plutonium with Gadolinium Oxalate from Nitric Acid Solution

This protocol outlines the steps for the co-precipitation of plutonium(IV) with **gadolinium oxalate** from a nitric acid solution.

Materials:

- Plutonium nitrate solution (in nitric acid)
- Gadolinium nitrate solution ($\text{Gd}(\text{NO}_3)_3$)
- Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$) solution
- Nitric acid (HNO_3)
- Deionized water
- Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)
- Drying oven or furnace for calcination

Procedure:

- Solution Preparation:

- Start with a known volume and concentration of the plutonium nitrate solution in a suitable reaction vessel. The solution should ideally be in 2-4 M nitric acid to ensure plutonium is in the tetravalent state (Pu^{4+}).
- Prepare a stock solution of gadolinium nitrate. The amount of gadolinium to be added will depend on the desired Pu:Gd ratio in the final precipitate. A common approach is to use a significant excess of the carrier to ensure high recovery of the target element.
- Prepare a solution of oxalic acid (e.g., 0.9 M).
- Valence Adjustment (if necessary):
 - Ensure that the plutonium in the feed solution is in the +4 oxidation state. This can be achieved by methods such as heating the solution in concentrated nitric acid or by the addition of a suitable oxidizing or reducing agent followed by adjustment.
- Co-precipitation:
 - Add the gadolinium nitrate solution to the plutonium nitrate solution and stir to ensure homogeneity.
 - Heat the mixed solution to a controlled temperature, typically in the range of 50-60°C.
 - Slowly add the oxalic acid solution to the heated plutonium-gadolinium mixture while stirring continuously. The slow addition promotes the formation of larger, more easily filterable crystals.
 - Continue stirring for a digestion period (e.g., 30 minutes to 4 hours) at the elevated temperature to allow for complete precipitation and crystal growth.
- Filtration and Washing:
 - Cool the slurry to approximately 45°C.
 - Separate the precipitate from the supernatant by vacuum filtration.
 - Wash the precipitate cake with a dilute solution of oxalic acid in nitric acid (e.g., 0.1 M $\text{H}_2\text{C}_2\text{O}_4$ in 2 M HNO_3) to remove soluble impurities. Repeat the washing step as

necessary.

- Drying and Calcination:
 - Dry the filtered precipitate in an oven at a low temperature (e.g., 110°C) to remove residual moisture.
 - For conversion to mixed oxide, calcine the dried oxalate precipitate in a furnace. The temperature profile for calcination should be carefully controlled, typically ramping up to 600-950°C, to ensure complete conversion to a stable mixed gadolinium-plutonium oxide ((Gd,Pu)O₂).

Data Presentation

The following tables summarize key quantitative data related to plutonium recovery processes using oxalate precipitation, including co-precipitation with carriers. The data is compiled from various studies and represents typical ranges and values observed under specific experimental conditions.

Table 1: Plutonium Recovery Efficiency using Oxalate Co-precipitation

Carrier	Initial Pu Concentration (mg/L)	Acidity (M HNO ₃)	Oxalic Acid Concentration (M)	Pu Recovery Efficiency (%)	Reference
U(IV)	35 - 50	3.0	0.1	> 99	[1]
Lanthanides (general)	Trace levels	Not specified	Not specified	High (qualitative)	[2]
None (direct precipitation)	g/L range	2.5 - 3.5	0.1	92 - 98	[3][4]
Thorium	Not specified	Not specified	Not specified	High (qualitative)	[5]

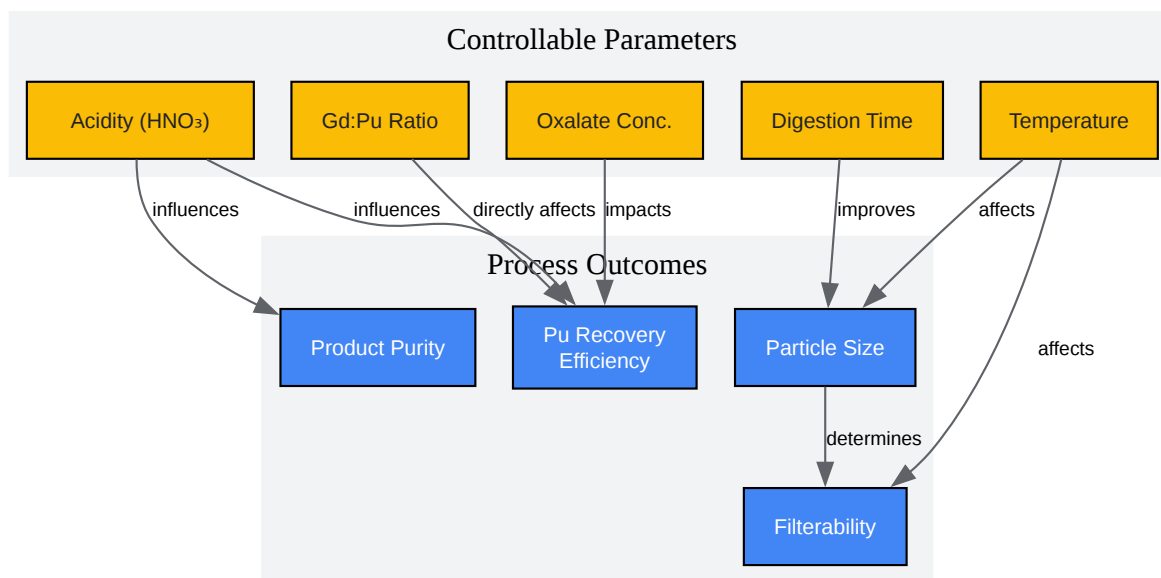
Table 2: Decontamination Factors for Impurities in Plutonium Oxalate Precipitation

Impurity	Decontamination Factor	Precipitation Method	Reference
Uranium(VI)	12	Direct Pu(IV) oxalate precipitation	[6]
Americium(III)	1.2	Direct Pu(IV) oxalate precipitation	[6]
Iron(III)	20	Direct Pu(IV) oxalate precipitation	[6]
Zirconium-Niobium	3	Direct Pu(IV) oxalate precipitation	[6]
Chromium	40	Direct Pu(IV) oxalate precipitation	[6]
Aluminum	80	Direct Pu(IV) oxalate precipitation	[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the co-precipitation of plutonium with **gadolinium oxalate**.



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